molecular formula C17H17F3N4O4 B3003434 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034374-55-3

1-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B3003434
CAS No.: 2034374-55-3
M. Wt: 398.342
InChI Key: BYBFEPWUUVGUMH-UHFFFAOYSA-N
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Description

This compound is a triazolone derivative featuring a piperidine scaffold substituted with a benzo[d][1,3]dioxole-5-carbonyl group at the 1-position and a trifluoromethyl group at the 3-position of the triazolone ring. The benzo[d][1,3]dioxole moiety (a methylenedioxy aromatic system) confers enhanced lipophilicity and metabolic stability, while the trifluoromethyl group improves electron-withdrawing properties and resistance to oxidative degradation .

Properties

IUPAC Name

2-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O4/c1-22-15(17(18,19)20)21-24(16(22)26)11-4-6-23(7-5-11)14(25)10-2-3-12-13(8-10)28-9-27-12/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBFEPWUUVGUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034374-55-3) is a member of a class of compounds that have garnered attention for their potential biological activities. Its unique structural features suggest various pharmacological applications, particularly in medicinal chemistry.

The molecular formula of the compound is C17H17F3N4O4C_{17}H_{17}F_{3}N_{4}O_{4}, with a molecular weight of approximately 398.34 g/mol. The compound contains a trifluoromethyl group and a triazole ring, both known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of triazole compounds can inhibit cancer cell proliferation. The incorporation of the benzo[d][1,3]dioxole moiety may enhance this effect by interacting with specific cellular pathways involved in tumor growth and metastasis.
  • Enzyme Inhibition : Compounds containing the triazole ring have been reported to inhibit various enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern. For instance, they may act as inhibitors of calpain and other proteases implicated in neurodegenerative diseases.

Antitumor Activity

A study focusing on benzothiazole derivatives highlighted the importance of structural modifications in enhancing anticancer activity against human tumor cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). While specific data on our compound is limited, similar structural analogs have shown promising results in inhibiting cell proliferation and inducing apoptosis .

Enzyme Inhibition Studies

Research has demonstrated that related compounds can effectively inhibit calpain, a cysteine protease involved in various pathological conditions including Alzheimer's disease. The mechanism involves covalent modification of the active site cysteine residues, leading to decreased enzyme activity . Although direct studies on our compound are scarce, its structural similarity to known inhibitors suggests potential efficacy in this area.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerBenzothiazole derivativesInhibition of cell proliferation
Enzyme InhibitionTriazole derivativesInhibition of calpain
AntimicrobialVarious analogsBroad-spectrum antimicrobial effects

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of triazole derivatives , which are known for their diverse biological activities. The presence of the benzo[d][1,3]dioxole moiety contributes to its bioactivity due to its ability to interact with biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a suitable candidate for drug development.

Antimicrobial Activity

Triazole compounds have been extensively studied for their antimicrobial properties . Research indicates that derivatives similar to the target compound exhibit activity against various bacterial and fungal strains. The mechanism often involves inhibition of key enzymes or disruption of cellular membranes.

Anticancer Properties

Several studies have reported that triazole derivatives possess anticancer activity . For example, compounds with similar structural features have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COXs), making them candidates for developing anti-inflammatory drugs.

Fungicides

Due to their antifungal properties, triazole compounds are used in agriculture as fungicides. They are effective against a range of plant pathogens, providing protection to crops and improving yield.

Plant Growth Regulators

Research has explored the use of triazole derivatives as plant growth regulators . These compounds can influence plant metabolism and growth patterns, enhancing resistance to environmental stresses.

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of triazole derivatives for their anticancer properties against human cancer cell lines. The results showed that certain modifications in the structure led to enhanced cytotoxicity compared to standard treatments. For instance, a derivative with a benzo[d][1,3]dioxole group demonstrated significantly higher efficacy against breast cancer cells (MCF-7) compared to controls .

Case Study 2: Agricultural Application as Fungicide

In agricultural trials, a related triazole compound was tested for its effectiveness against Fusarium species in wheat crops. The results indicated a significant reduction in fungal infection rates when treated with the compound at specified concentrations, showcasing its potential as a novel fungicide .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Core Structure Substituents Key Features
Target Compound 1H-1,2,4-triazol-5(4H)-one - 1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl
- 4-Methyl
- 3-Trifluoromethyl
High lipophilicity (benzo[d][1,3]dioxole), metabolic stability (CF₃)
5-[1-(2,6-Difluorobenzoyl)-4-piperidyl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one () 1H-1,2,4-triazol-3-one - 2,6-Difluorobenzoyl
- 4-Methoxybenzyl
Increased polarity (methoxy group); fluorinated benzoyl enhances binding to hydrophobic pockets
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one () 1H-1,2,4-triazol-3-one - 4-Bromophenylacetyl
- 4-Phenyl
Bromine enhances halogen bonding; phenyl group may limit solubility
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one () Piperidine-4-one - Pyrazole-carbonyl
- 4-Chlorophenyl/4-fluorophenyl
Pyrazole introduces planar rigidity; chloro/fluoro substituents modulate electronic effects

Pharmacological and Physicochemical Properties

  • Metabolic Stability: The trifluoromethyl group reduces susceptibility to cytochrome P450-mediated oxidation compared to non-fluorinated analogues (e.g., 4-methoxybenzyl in ) .

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